N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15004465
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O3 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H18N2O3/c26-22-14-20(19-8-4-5-9-21(19)25-22)23(27)24-17-10-12-18(13-11-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,27)(H,25,26) |
| Standard InChI Key | XDUVABISIXOZAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features:
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Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
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2-hydroxy group: A hydroxyl substituent at position 2, enhancing hydrogen-bonding potential.
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4-carboxamide: A carboxamide group at position 4, with the nitrogen linked to a 4-(benzyloxy)phenyl ring.
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Benzyloxyphenyl moiety: A phenyl group substituted with a benzyloxy group at the para position, introducing hydrophobicity and steric bulk.
Systematic Nomenclature
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IUPAC Name: N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide.
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Alternative Designations: The compound is occasionally referenced in patents by its structural analogs, such as 4-hydroxyquinoline-3-carboxamides, which share similar antiviral targeting mechanisms .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide can be inferred from methodologies applied to analogous quinoline derivatives :
Step 1: Preparation of 4-(Benzyloxy)aniline
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Starting Material: Acetaminophen (1.0 g, 6.6 mmol).
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Reaction: Benzylation using benzyl bromide (0.8 mL, 6.6 mmol) in methanol with NaOH, yielding N-(4-(benzyloxy)phenyl)acetamide (98% yield) .
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Hydrolysis: Reflux with KOH to produce 4-(benzyloxy)aniline (80% yield) .
Step 2: Formation of Quinoline Core
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Condensation: Reaction of 4-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate .
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Cyclization: Microwave-assisted cyclization in diphenyl ether with 2-chlorobenzoic acid, yielding ethyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield) .
Step 3: Carboxamide Formation
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Hydrazide Intermediate: Hydrazinolysis of the ethyl ester to form 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide .
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Aminocarbonylation: Palladium-catalyzed aminocarbonylation with 4-(benzyloxy)aniline under CO pressure, substituting hydrazide with carboxamide .
Characterization Data
Key spectroscopic properties of intermediates and final product:
Physicochemical Properties
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Molecular Formula: C₂₃H₁₈N₂O₃.
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Molecular Weight: 382.4 g/mol.
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Solubility: Low aqueous solubility due to hydrophobic benzyloxy group; soluble in DMSO and DMF.
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LogP: Predicted 3.2 (indicating moderate lipophilicity).
Biological Activity and Research Findings
Antiviral Activity
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HCV NS5B Inhibition: Analogous 4-oxo-1,4-dihydroquinoline-3-carbohydrazides exhibit EC₅₀ values of 35–70 µM against HCV replicons . Molecular docking suggests coordination with Mg²⁺ ions in NS5B’s active site .
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Structure-Activity Insights: The benzyloxy group enhances membrane permeability, while the carboxamide mediates hydrogen bonding with Asp318 and Asn291 residues .
Comparative Efficacy
| Compound | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| N-[4-(Benzyloxy)phenyl]... | 42 ± 3.1 | >2.5 |
| Sofosbuvir (Control) | 0.01 | >1,000 |
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